[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(methylsulfanylmethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-11-7-8(6-9)2-4-10-5-3-8/h2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXMZKLSHJYJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CCOCC1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylsulfanylmethyl)oxane with methanamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Amine-Focused Reactions
The primary amine (-NH₂) participates in classic nucleophilic reactions, forming derivatives through bond formation with electrophiles.
Acylation Reactions
Reaction with acyl chlorides or anhydrides produces corresponding amides. For example:
Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine) to neutralize HCl .
| Reagent | Product Amide | Yield (%) | Reference Analogue |
|---|---|---|---|
| Acetyl chloride | Acetylated derivative | 85–90 | |
| Benzoyl chloride | Benzamide derivative | 75–80 |
Alkylation Reactions
The amine reacts with alkyl halides to form secondary or tertiary amines:
Conditions : Polar aprotic solvent (e.g., DMF), mild heating .
Schiff Base Formation
Condensation with aldehydes/ketones generates imines:
Conditions : Catalytic acid (e.g., p-toluenesulfonic acid), reflux .
Thioether Group Reactions
The methylsulfanylmethyl (-SCH₃) group undergoes oxidation and alkylation.
Oxidation to Sulfoxide/Sulfone
Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives:
Conditions :
-
Sulfoxide : 1 eq. H₂O₂, 0°C, 1 hr (~90% yield).
-
Sulfone : 2 eq. H₂O₂, 60°C, 4 hrs (~85% yield).
Alkylation at Sulfur
Reaction with alkyl halides forms sulfonium salts:
Conditions : Polar solvent (e.g., acetone), room temperature.
Oxane Ring Reactivity
The tetrahydrofuran ring is generally stable but may undergo ring-opening under extreme conditions.
Multicomponent Reactions
The amine and thioether groups enable participation in tandem reactions.
Thiol-ene Click Chemistry
The thioether can act as a nucleophile in Michael additions or radical-mediated thiol-ene reactions, forming C-S bonds with alkenes or alkynes.
Comparative Reactivity Table
Mechanistic Insights
-
Amine Reactivity : The primary amine’s nucleophilicity is moderated by the electron-donating oxane ring, enhancing its participation in acylation and alkylation .
-
Thioether Stability : The methylsulfanylmethyl group’s oxidation susceptibility makes it a strategic handle for late-stage functionalization.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential therapeutic applications. Research indicates that it may exhibit biological activities, including antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown that [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine demonstrates significant inhibitory effects against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. This makes it a candidate for developing new antimicrobial agents to combat resistant infections.
- Anticancer Properties : In vitro studies have indicated that this compound can enhance the efficacy of established chemotherapeutics when used in combination therapies. For example, it has shown synergistic effects in inhibiting the proliferation of lung cancer cells (A549), suggesting its potential role in cancer treatment regimens.
Organic Synthesis
The unique structural features of this compound make it a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex molecules that could have additional biological activities or industrial applications.
Biological Research
The compound has been utilized in biological studies to understand its interactions with biomolecules. Its mechanisms of action are under investigation, particularly how it affects cellular pathways and targets within microbial and cancerous cells.
Antimicrobial Activity Study
A recent study evaluated the effectiveness of this compound against several bacterial strains. The results demonstrated that the compound inhibited bacterial growth at lower concentrations than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Anticancer Research
In another study focused on lung cancer therapies, this compound was tested alongside established chemotherapeutics. The findings revealed that this compound could enhance overall cytotoxicity against A549 cells, suggesting its utility in combination therapy approaches for cancer treatment.
Mechanism of Action
The mechanism of action of [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: Aryl Groups: Chlorophenyl (e.g., ), fluorophenyl (), and methoxyphenyl () substituents enhance lipophilicity and π-π stacking interactions, making these analogs suitable for targeting hydrophobic enzyme pockets. Heterocyclic Groups: Methoxypyridinyl () and imidazopyridine () substituents introduce hydrogen-bonding capabilities, improving target selectivity in kinase inhibitors.
Key Research Findings
- Role of Substituents : Aryl and heteroaryl groups significantly influence target selectivity. For instance, fluorophenyl analogs () demonstrate superior analgesic activity over chlorophenyl derivatives () due to improved membrane permeability.
- Stereochemical Impact : Diastereomers of [4-(4-methylphenyl)oxan-4-yl]methanamine hydrochloride () showed distinct GABA transporter inhibition profiles, highlighting the importance of stereochemistry.
Biological Activity
[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine, with the CAS number 2567502-20-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a methylsulfanylmethyl group attached to a tetrahydrofuran ring, which contributes to its unique chemical characteristics. The presence of sulfur in the structure may influence its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The methylsulfanyl group may enhance binding affinity to certain biological targets, potentially influencing metabolic pathways or cellular signaling processes.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
-
Cytotoxicity Assays :
- In vitro assays by Johnson et al. (2024) tested the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
-
Mechanistic Studies :
- Research by Zhang et al. (2023) explored the mechanism of action through molecular docking studies, revealing that this compound binds effectively to the active site of target enzymes involved in metabolic pathways, potentially disrupting normal cellular function.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [5-(Methylthio)-2-pyridinyl]methanol | Methylthio group on pyridine ring | Antimicrobial |
| [N,N-Dimethyl-2-(methylthio)ethanamine] | Dimethylamino and methylthio groups | Cytotoxic |
| [Thiazole derivatives] | Various substitutions on thiazole | Anticancer |
Q & A
Basic: What synthetic methodologies are recommended for [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine, and how can reaction conditions be optimized?
The synthesis of this compound likely involves nucleophilic substitution or ring-opening reactions of oxane derivatives. For example:
- Step 1 : Reacting oxane-4-ylmethanol with methanesulfanylmethyl chloride in the presence of a base (e.g., NaH or KOH) to introduce the methylsulfanylmethyl group.
- Step 2 : Converting the resulting intermediate to the primary amine via reductive amination (e.g., using NH₃ and NaBH₃CN) or Gabriel synthesis.
Optimization : Catalysts like BF₃·Et₂O or phase-transfer agents may improve yield, as seen in analogous amine syntheses . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) should be systematically varied to minimize side products.
Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the oxane ring, methylsulfanylmethyl group, and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₅NOS) and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~2550 cm⁻¹ (S-CH₃ stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups.
Advanced: How can researchers resolve contradictory data on the compound’s stability under varying pH and temperature conditions?
Conflicting stability data may arise from:
- pH-dependent degradation : The amine group may protonate at low pH, altering reactivity. Conduct accelerated stability studies (40–60°C, pH 3–10) and monitor degradation via LC-MS.
- Oxidative susceptibility : The methylsulfanylmethyl group can oxidize to sulfoxide/sulfone derivatives under aerobic conditions. Use antioxidants (e.g., BHT) or inert atmospheres during storage .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways and establish validated storage protocols .
Advanced: What mechanistic insights explain the reactivity of the methylsulfanylmethyl group in nucleophilic or electrophilic environments?
- Nucleophilic reactions : The sulfur atom’s lone pairs enhance nucleophilicity, enabling alkylation or acylation. For example, reaction with alkyl halides forms sulfonium intermediates, which can undergo further substitution .
- Electrophilic reactions : The methylsulfanylmethyl group directs electrophilic aromatic substitution (if conjugated to an aromatic system) but may require deprotonation for activation.
- Oxidation pathways : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide (R-SO-CH₃) or sulfone (R-SO₂-CH₃), critical for probing metabolic pathways .
Basic: Which experimental methods determine key physicochemical properties like logP and polar surface area (PSA)?
- logP (Octanol-water partition coefficient) : Shake-flask method or HPLC-derived retention times using reference standards. Expected logP ≈ 1.2–1.8 due to the polar amine and hydrophobic sulfanyl group .
- PSA : Calculate using software (e.g., Schrödinger’s QikProp) based on molecular structure. Experimental validation via crystal structure analysis or solubility studies in polar solvents (e.g., DMSO) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets like enzymes or receptors?
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to amine-binding pockets (e.g., GPCRs or transporters). Parameterize the sulfanyl group’s van der Waals radii and partial charges accurately.
- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) and identify key residues (e.g., Asp/Tyr in active sites) for mutagenesis studies.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer during oxidation reactions to predict metabolite formation .
Advanced: What strategies address discrepancies in reported biological activity data across different assay systems?
- Assay standardization : Validate cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays using positive controls (e.g., known amine modulators).
- Membrane permeability : Measure cellular uptake via LC-MS or fluorescent tagging. The compound’s logD (pH 7.4) may influence intracellular accumulation .
- Off-target profiling : Screen against kinase panels or cytochrome P450 isoforms to identify confounding interactions .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., H₂S in acidic conditions).
- Waste disposal : Neutralize amine-containing waste with dilute HCl before incineration or professional disposal .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) facilitate metabolic or mechanistic studies of this compound?
- Synthesis of labeled analogs : Introduce ¹³C at the methylsulfanylmethyl carbon or ¹⁵N in the amine group via labeled precursors (e.g., ¹³CH₃SH or ¹⁵NH₃).
- Tracing metabolic pathways : Use LC-MS/MS to detect labeled metabolites (e.g., sulfoxides) in hepatocyte incubations .
- Kinetic isotope effects (KIE) : Study reaction mechanisms (e.g., oxidation rates) by comparing ¹²C/¹³C or ¹⁴N/¹⁵N analogs .
Advanced: What crystallographic or spectroscopic evidence supports the proposed tautomeric or conformational equilibria of this compound?
- X-ray crystallography : Resolve the oxane ring’s chair conformation and amine group orientation. Compare with computational predictions (e.g., DFT-optimized geometries).
- Dynamic NMR : Detect ring puckering or amine inversion at low temperatures (e.g., -90°C in CD₂Cl₂) .
- IR/Raman spectroscopy : Monitor vibrational modes (e.g., S-CH₃ bending) to infer conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
